Bamipine

Catalog No.
S520429
CAS No.
4945-47-5
M.F
C19H24N2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bamipine

CAS Number

4945-47-5

Product Name

Bamipine

IUPAC Name

1-(1,2-diphenylethyl)-4-methylpiperazine

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3

InChI Key

NXTSFMFOSFAEGA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

bamipine, bamipine citrate, bamipine dihydrochloride, bamipine dihydrochloride, hydrate, bamipine ethanol hydrate, bamipine lactate, bamipine monohydrochloride, bampine hydrochloride, Soventol

Canonical SMILES

CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Bamipine is 280.1939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bamipine (CAS 4945-47-5) is a piperidine-derived first-generation H1-receptor antagonist primarily procured for topical antipruritic and anti-allergic formulations. Characterized by a high lipophilicity (LogP ~4.13) in its free base form, it is highly suitable for lipid-based ointments and water-in-oil emulsions, whereas its lactate (CAS 61670-09-5) and hydrochloride salts are utilized in aqueous or hydrogel systems [1]. Its primary industrial value lies in its potent localized efficacy combined with a lack of clinically relevant systemic absorption through intact skin, mitigating the sedative and anticholinergic side effects typical of its pharmacological class [2].

Substituting Bamipine with more ubiquitous first-generation antihistamines like diphenhydramine or promethazine in topical formulations compromises the systemic safety profile of the final product [1]. While diphenhydramine can cross the skin barrier and induce systemic anticholinergic and sedative effects—especially when applied over large surface areas or damaged skin—Bamipine is specifically retained in the local dermal layers, preventing systemic accumulation. Furthermore, attempting to substitute the Bamipine free base (CAS 4945-47-5) with its lactate salt without adjusting the vehicle polarity leads to phase separation in emulsion systems, dictating strict salt-to-vehicle matching during raw material procurement[2].

Dermal Retention vs. Systemic Permeability

In topical antipruritic formulations, Bamipine demonstrates deep localized skin penetration with negligible systemic absorption through intact skin. Compared to diphenhydramine, which can exhibit systemic bioavailability and cross the blood-brain barrier even after topical application, Bamipine reaches maximal local effect in 20 to 60 minutes and maintains localized action for up to 48 hours without systemic accumulation [1].

Evidence DimensionSystemic absorption and local duration
Target Compound DataBamipine: Negligible systemic absorption; localized duration up to 48 hours
Comparator Or BaselineDiphenhydramine: Measurable systemic absorption and CNS penetration risk
Quantified DifferenceNear-zero systemic bioavailability for Bamipine vs. clinically relevant systemic uptake for diphenhydramine.
ConditionsTopical application on intact skin for acute pruritus.

Ensures the formulation of safer topical antipruritics without the risk of systemic sedation or anticholinergic overdose, critical for pediatric or widespread dermal applications.

Physicochemical Suitability for Formulation: Free Base vs. Lactate Salt

The procurement of Bamipine must be precisely matched to the target formulation vehicle. The Bamipine free base exhibits a high lipophilicity (LogP ~4.13), making it the optimal choice for lipid-rich ointments and water-in-oil (W/O) emulsions[1]. In contrast, Bamipine lactate (CAS 61670-09-5) provides the necessary aqueous solubility for clear hydrogel formulations. Substituting the free base into an aqueous gel results in precipitation and poor active pharmaceutical ingredient (API) distribution [2].

Evidence DimensionAqueous solubility and lipophilicity (LogP)
Target Compound DataBamipine Free Base: LogP ~4.13 (highly lipophilic)
Comparator Or BaselineBamipine Lactate: High aqueous solubility
Quantified Difference>3 log unit difference in effective aqueous solubility profile between the free base and the lactate salt.
ConditionsStandard formulation conditions at standard temperature and pressure.

Dictates the exact CAS number a buyer must procure based on whether the end product is a lipid ointment (free base) or an aqueous gel (lactate).

Dual-Action Efficacy: H1-Receptor Antagonism and Local Anesthetic Effect

Bamipine functions as a highly potent H1-receptor antagonist. While second-generation antihistamines like cetirizine are optimized purely for systemic H1 blockade, Bamipine's receptor binding profile is leveraged for rapid local receptor saturation in the dermis. Furthermore, its localized anticholinergic properties contribute to a membrane-stabilizing local anesthetic effect, which is superior to non-anticholinergic modern antihistamines for immediate bite and burn relief [1].

Evidence DimensionLocalized antipruritic and anesthetic efficacy
Target Compound DataBamipine: Rapid H1 saturation combined with local anesthetic action
Comparator Or BaselineSecond-generation antihistamines (e.g., Cetirizine): Lack localized anesthetic/anticholinergic effects
Quantified DifferenceDual-action mechanism (H1 blockade + anesthetic) for Bamipine vs. single-action (H1 only) for modern systemic alternatives.
ConditionsTopical application for acute pruritus, frostbite, or insect stings.

Justifies the continued industrial use of this first-generation compound in topical therapeutics over newer, non-sedating alternatives that lack immediate pain-relieving properties.

Lipid-Based Ointments for Acute Eczema and Frostbite

Bamipine free base (CAS 4945-47-5) is the API of choice for lipid-based ointments designed to treat acute eczema, frostbite, and thermal burns, owing to its high LogP (~4.13) and excellent dermal retention without systemic leakage [1].

Aqueous Hydrogels for Insect Bites

For clear, fast-absorbing aqueous gels targeting insect bites and jellyfish stings, Bamipine lactate (CAS 61670-09-5) is procured instead of the free base, ensuring complete dissolution and rapid onset of action (20-60 minutes) [2].

Pediatric and High-Surface-Area Dermatologicals

Due to its documented lack of systemic absorption through intact skin, Bamipine is ideal for pediatric topical applications where systemic anticholinergic side effects—such as mydriasis, agitation, or sedation—must be strictly avoided, outperforming diphenhydramine in safety [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

280.193948774 g/mol

Monoisotopic Mass

280.193948774 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

115.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y6BHZ28O92

Related CAS

1229-69-2 (mono-hydrochloride)
61670-09-5 (lactate)
61732-85-2 (di-hydrochloride)

MeSH Pharmacological Classification

Histamine Antagonists

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA15 - Bamipine
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX01 - Bamipine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

4945-47-5

Wikipedia

Bamipine

Dates

Last modified: 08-15-2023
1: Biryol I, Kabasakaloğlu M, Sentürk Z. Investigation of the mechanism of the electrochemical oxidation of bamipine hydrochloride by voltammetry. Analyst. 1989 Feb;114(2):181-4. PubMed PMID: 2712317.
2: Neidlein R, Kleiser M. [Biotransformation and pharmacokinetics of bamipine in rats. 1. biotransformation]. Arzneimittelforschung. 1987 Jan;37(1):32-7. German. PubMed PMID: 3566854.
3: GILLHESPY RO, MUSTARD DM. The value of biperiden alone and in combination with bamipine in the treatment of Parkinson's disease. Br J Clin Pract. 1963 Jun;17:345-6. PubMed PMID: 13947925.
4: Neidlein VR, Kleiser M. [Biotransformation and pharmacokinetics of bamipine in rats. 2. Studies of the pharmacokinetics (1.)]. Arzneimittelforschung. 1987 Feb;37(2):174-7. German. PubMed PMID: 2883979.
5: Kountourellis JE, Raptouli A, Georgakopoulos PP. Simultaneous determination of bromochlorosalicylanilide and bamipine in pharmaceutical formulations by high-performance liquid chromatography. J Chromatogr. 1986 Jul 25;362(3):439-42. PubMed PMID: 3760051.
6: Weis R, Schweiger K, Faist J, Rajkovic E, Kungl AJ, Fabian WM, Schunack W, Seebacher W. Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives. Bioorg Med Chem. 2008 Dec 15;16(24):10326-31. doi: 10.1016/j.bmc.2008.10.042. Epub 2008 Oct 22. PubMed PMID: 18977145.
7: Sasse BC, Mach UR, Leppaenen J, Calmels T, Stark H. Hybrid approach for the design of highly affine and selective dopamine D(3) receptor ligands using privileged scaffolds of biogenic amine GPCR ligands. Bioorg Med Chem. 2007 Dec 1;15(23):7258-73. Epub 2007 Aug 25. PubMed PMID: 17826096.
8: Neidlein R, Kleiser M. [Biotransformation and pharmacokinetics of bamipine in rats. 2. Pharmacokinetics (P 2)]. Arzneimittelforschung. 1987 Mar;37(3):337-9. German. PubMed PMID: 3593448.
9: Barary MH, Abdel-Hamid ME, Korany MA. Fluorimetric and colorimetric determination of bamipine hydrochloride and its tablets. Pharmazie. 1984 Oct;39(10):706. PubMed PMID: 6522452.
10: Kreiskott H, Hofmann HP. [Central and peripheral interactions of the antiparkinson agent biperiden and the antihistaminic bamipin on the rat excited by pilocarpine]. Arzneimittelforschung. 1978;28(9):1509-11. German. PubMed PMID: 38811.
11: Pommerenke EW, Osswald H, Hahn EW, Volm M. Activity of various amphiphilic agents in reversing multidrug resistance of L 1210 cells. Cancer Lett. 1990 Nov 19;55(1):17-23. PubMed PMID: 2245406.
12: HANNA C. Toxicologic studies on Soventol (N-benzyl-N-phenyl-4-amino-1-methylpiperidine). Toxicol Appl Pharmacol. 1961 Jul;3:393-401. PubMed PMID: 13711269.
13: KWOCZEK J, SCHAEFER R. [Soventol jelly in industrial hygiene]. Munch Med Wochenschr. 1956 Aug 24;98(34):1120-1. German. PubMed PMID: 13358703.
14: FREY JG. [Radioprotection of skin with soventol jelly]. Ther Ggw. 1955 Jul;94(7):255-7. German. PubMed PMID: 13267858.
15: DUSKE A. [Experimental studies on the action mechanism of the antipruriginous effects of soventol gel]. Z Haut Geschlechtskr. 1953 Aug 15;15(4):105-10. Undetermined Language. PubMed PMID: 13103276.
16: GATZEK H, MECHELKE K. [An examination of the capacity of certain antagonists (theophorin, luvistin, avil and soventol) to inhibit the effects of histamine on the circulation of normal man, using a method of continuous registration]. Naunyn Schmiedebergs Arch Exp Pathol Pharmakol. 1950;211(5):438-40. Undetermined Language. PubMed PMID: 14800311.
17: FREYVOGEL H. [Local treatment of various dermatoses with soventol jelly]. Dermatol Wochenschr. 1954;130(34):899-902. German. PubMed PMID: 13200134.
18: ZIERZ P, PFLANZ C. [Soventol in clinical dermatology]. Dtsch Med Wochenschr. 1950 Nov 3;75(44):1476. Undetermined Language. PubMed PMID: 14793159.
19: TARAB S. [Clinical experience with antiallergikum soventol]. Ther Umsch. 1955 Jun;12(3):53-5. German. PubMed PMID: 13247238.
20: RUTHER H, WIEHL R. [Bromsalicyl-chloranilid-soventol in therapy of refractory epidermophytosis]. Z Haut Geschlechtskr. 1955 Jan 15;18(2):47-50. German. PubMed PMID: 14360222.

Explore Compound Types